2-Amino-2-T-butylpropanoic acid hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

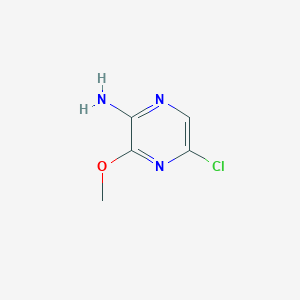

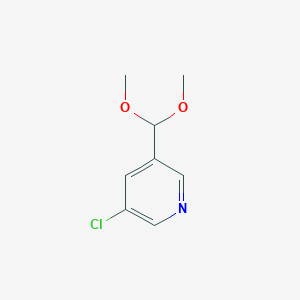

“2-Amino-2-T-butylpropanoic acid hcl” is a chemical compound with the molecular formula C7H16ClNO2 . It has a molecular weight of 181.66 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2-Amino-2-T-butylpropanoic acid hcl” is represented by the formula C7H16ClNO2 . This indicates that the compound consists of 7 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-2-T-butylpropanoic acid hcl” include a molecular weight of 181.66 . The compound has a molecular formula of C7H16ClNO2 . Unfortunately, specific information about its boiling point, storage conditions, and other physical and chemical properties was not found in the search results.

Wissenschaftliche Forschungsanwendungen

Summary of the Application

The solubility of amino acids and peptides in aqueous 2-propanol solutions is crucial in the biochemical industry. The final products are used in a wide range of applications and are often synthesized by fermentation and purified in a complex downstream process .

Methods of Application or Experimental Procedures

In this study, the solubilities of 20 proteinogenic amino acids and 21 peptides in aqueous 2-propanol solutions were gravimetrically determined. Additionally, the pH values of the saturated liquid phases were measured and the crystal structures of solid crystals were analysed using X-ray diffraction .

Results or Outcomes

The anti-solvent 2-propanol caused a decrease in the solubilities of the amino acids and peptides upon increasing its mass fraction. Exceptions were found for amino acids with aromatic substituents, L-phenylalanine and L-tyrosine .

2. Preparation of t-Butyl Nα-Protected Amino Acid Esters

Summary of the Application

t-Butyl amino acid esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .

Methods of Application or Experimental Procedures

A preparation of t-butyl esters of Nα-protected amino acid is described that proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .

Results or Outcomes

The method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .

3. Pharmaceutical and Food Grade Compounds

Summary of the Application

Hydrophobic amine-based binary mixtures of active pharmaceutical and food grade ingredients have been developed as sustainable, cost-effective alternatives to both ionic liquids and conventional solvents .

Methods of Application or Experimental Procedures

These mixtures, including one with Proton Sponge® (1,8-bis (dimethylamino)naphthalene), one of the strongest known organic bases, have been applied to the liquid–liquid extraction (LLE) of indium (III) ions from hydrochloric acid solutions .

Results or Outcomes

The extraction efficiency was greater than 99% in some systems .

4. Characterization and Application in Indium Extraction

Summary of the Application

Hydrophobic amine-based binary mixtures of active pharmaceutical and food grade ingredients have been developed as sustainable, cost-effective alternatives to both ionic liquids and conventional solvents .

Methods of Application or Experimental Procedures

These mixtures, including one with Proton Sponge® (1,8-bis (dimethylamino)naphthalene), one of the strongest known organic bases, have been applied to the liquid–liquid extraction (LLE) of indium (III) ions from hydrochloric acid solutions .

Results or Outcomes

The extraction efficiency was greater than 99% in some systems .

Eigenschaften

IUPAC Name |

2-amino-2,3,3-trimethylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-6(2,3)7(4,8)5(9)10;/h8H2,1-4H3,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHCUDOXXKKKCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-T-butylpropanoic acid hcl | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol](/img/structure/B113114.png)

![N-[(3-fluorophenyl)methyl]cyclopentanamine](/img/structure/B113115.png)

![N-(4-[1,3]Dioxolan-2-yl-pyridin-3-yl)-2,2-dimethyl-propionamide](/img/structure/B113127.png)